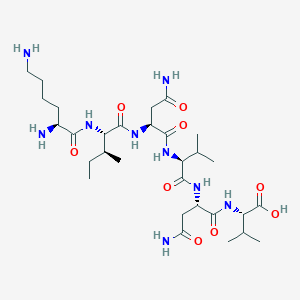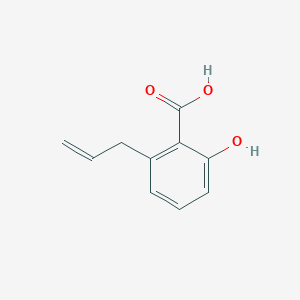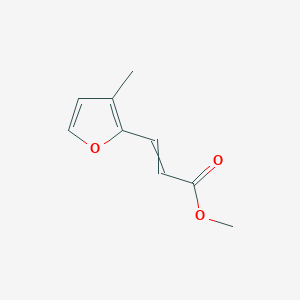![molecular formula C14H14O3 B14252428 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene CAS No. 475168-01-5](/img/structure/B14252428.png)
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of spiroacetals, which are known for their presence in various natural products and their significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene typically involves the dehydration-spiroketalization of corresponding furanylidiols. This method has been developed to construct the trioxaspiro[4.5]dec-3-ene nucleus efficiently . The reaction conditions often include the use of acetonitrile as a solvent and heating at elevated temperatures with hydroquinone as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The benzylidene group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying biological activities and interactions.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal with a similar structure but lacking the additional oxygen atom at position 9.
7-Methyl-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene: Another spirocyclic compound with a different substitution pattern.
Uniqueness
2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene is unique due to its specific spirocyclic structure and the presence of the benzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
475168-01-5 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-benzylidene-1,7,10-trioxaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C14H14O3/c1-2-4-12(5-3-1)10-13-6-7-14(17-13)11-15-8-9-16-14/h1-7,10H,8-9,11H2 |
Clé InChI |
GOHGOKPAUFUMNX-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CO1)C=CC(=CC3=CC=CC=C3)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
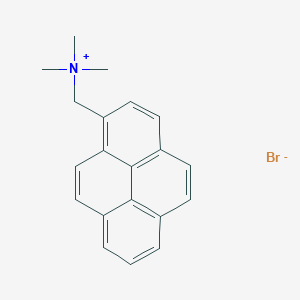
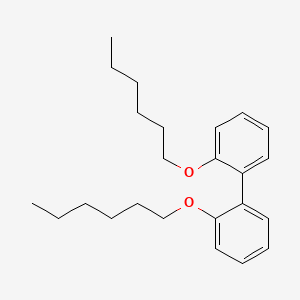

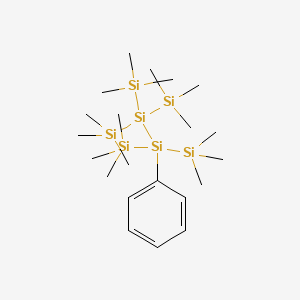
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
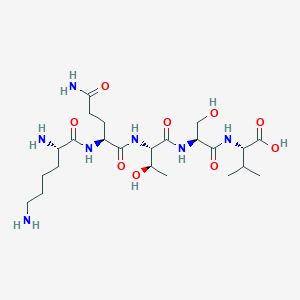
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
